molecular formula C6H7NO4S2 B3385825 4-(Methylsulfamoyl)thiophene-2-carboxylic acid CAS No. 667901-79-3

4-(Methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No. B3385825
CAS RN: 667901-79-3
M. Wt: 221.3 g/mol
InChI Key: AIDXZTNZVZMRHR-UHFFFAOYSA-N
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Description

4-(Methylsulfamoyl)thiophene-2-carboxylic Acid is an organic compound with the molecular formula C6H7NO4S2 and a molecular weight of 221.25 . It is a derivative of Thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H .


Molecular Structure Analysis

The InChI code for 4-(Methylsulfamoyl)thiophene-2-carboxylic Acid is 1S/C6H7NO4S2/c1-7-13(10,11)4-2-5(6(8)9)12-3-4/h2-3,7H,1H3,(H,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylsulfamoyl)thiophene-2-carboxylic Acid are not detailed in the available literature, thiophene derivatives are known to undergo various reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

4-(Methylsulfamoyl)thiophene-2-carboxylic Acid is a powder with a purity of 95%. It is stored at room temperature . The compound’s 1H NMR and 13C NMR data are available .

Scientific Research Applications

Industrial Chemistry and Material Science

Thiophene derivatives, including “4-(Methylsulfamoyl)thiophene-2-carboxylic acid”, are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, which is a critical issue in many industries.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices due to their flexibility, low cost, and ease of fabrication.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

“4-(Methylsulfamoyl)thiophene-2-carboxylic acid” can be used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug (NSAID) . NSAIDs are a drug class that groups together drugs that reduce pain, decrease fever, and, in higher doses, decrease inflammation.

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthesis of Thiophene Derivatives

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . These methods are widely used in the synthesis of thiophene derivatives for various applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(methylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-7-13(10,11)4-2-5(6(8)9)12-3-4/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXZTNZVZMRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfamoyl)thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfamoyl)thiophene-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
4-(Methylsulfamoyl)thiophene-2-carboxylic acid

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